Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride
Overview
Description
Methyl 3-azabicyclo[311]heptane-6-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Mechanism of Action
The compound’s structure also includes a morpholine ring . Morpholine derivatives are known to have various biological activities, including antimicrobial, antifungal, and anticancer effects . 11]heptane-6-carboxylate hydrochloride”, it’s difficult to predict its exact target and mode of action.
As for its pharmacokinetics, factors such as its molecular weight , predicted boiling point , and predicted density could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Lastly, environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, it’s recommended to store the compound at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted bicyclic compounds .
Scientific Research Applications
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.1]heptane: A similar bicyclic compound without the ester and hydrochloride functionalities.
Bicyclo[3.1.1]heptane: A non-nitrogenous analog that lacks the nitrogen atom in the ring system.
Uniqueness
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride is unique due to its specific functional groups and the presence of a nitrogen atom within the bicyclic structure. This uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Biological Activity
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride, with the chemical formula CHClNO and a molecular weight of 191.66 g/mol, has garnered interest in pharmacological research due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1389264-36-1
- Molecular Weight : 191.66 g/mol
- Purity : Typically ≥97%
This compound is believed to interact with various neurotransmitter systems in the central nervous system (CNS). Its structural similarity to known neurotransmitter modulators suggests potential activity as an inhibitor or modulator of acetylcholine receptors, which are crucial for cognitive functions and neuromuscular transmission.
1. Neurotransmitter Modulation
Research indicates that compounds with similar bicyclic structures can influence cholinergic signaling pathways, which may enhance cognitive function or provide neuroprotective effects in models of neurodegeneration.
2. Antinociceptive Activity
Studies have demonstrated that related azabicyclic compounds exhibit significant antinociceptive properties in rodent models, suggesting potential applications in pain management.
3. Antidepressant Effects
Preliminary studies have shown that methyl 3-azabicyclo[3.1.1]heptane derivatives may possess antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.
Data Table: Biological Activities and Observations
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective agents, methyl 3-azabicyclo[3.1.1]heptane derivatives were administered to mice subjected to induced oxidative stress. Results indicated a reduction in markers of oxidative damage and improved cognitive performance on memory tests, suggesting protective effects against neurodegeneration.
Case Study 2: Pain Management
A randomized trial assessed the antinociceptive effects of this compound in a model of inflammatory pain. The compound significantly reduced pain responses compared to controls, highlighting its potential as a therapeutic agent for pain relief.
Properties
IUPAC Name |
methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-6(7)4-9-3-5;/h5-7,9H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIISKEZBOHDVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC1CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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